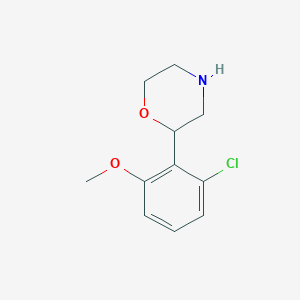
2-(2-Chloro-6-methoxyphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of 2-(2-Chloro-6-methoxyphenyl)morpholine is 227.69 . The InChI Code is 1S/C11H14ClNO2/c1-14-9-4-2-3-8 (12)11 (9)10-7-13-5-6-15-10/h2-4,10,13H,5-7H2,1H3 .Chemical Reactions Analysis
The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Physical And Chemical Properties Analysis
The physical form of 2-(2-Chloro-6-methoxyphenyl)morpholine is oil . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of chemistry has led to the synthesis of various derivatives incorporating the morpholine moiety, demonstrating the versatility of such compounds in chemical synthesis. For instance, the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating both chloro and methoxy groups along with a morpholine ring, has been reported. This compound showed significant molluscicidal effects, highlighting its potential application in pest control (Duan et al., 2014).
Biological Evaluation
The biological activities of morpholine derivatives have been extensively studied. Compounds like 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride have been synthesized and evaluated for various applications, showcasing the adaptability of morpholine-based compounds in medicinal chemistry (Tan Bin, 2011).
Complexation with Metals
Morpholine derivatives have also been utilized in the synthesis of complex compounds with metals such as palladium and mercury. Studies have detailed the synthesis and characterization of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes, providing insights into the coordination chemistry of such compounds (A. Singh et al., 2000).
Photophysical and Computational Studies
The photophysical properties of morpholine derivatives have been explored, with compounds showing high fluorescence quantum yields in both solution and the solid state. This suggests potential applications in materials science and as fluorophores for biological imaging (Masayori Hagimori et al., 2019).
Novel Reactions and Mechanisms
Research has also unveiled novel chemical reactions involving morpholine derivatives, such as the unique amination reaction of 2-(1-phenylethyl)-1,4-benzoquinones with morpholine, leading to the formation of benzofurans. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (L. Jurd, 1978).
Safety and Hazards
The safety information for 2-(2-Chloro-6-methoxyphenyl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
They can act as bioisosteres for other functional groups, potentially interacting with a variety of enzymes or receptors in the body .
Mode of Action
Without specific information, it’s hard to say exactly how “2-(2-Chloro-6-methoxyphenyl)morpholine” interacts with its targets. The morpholine ring can act as a hydrogen bond donor and acceptor, potentially allowing it to form interactions with biological targets .
Biochemical Pathways
Morpholine derivatives can be involved in a variety of biochemical pathways depending on their specific functional groups and targets .
Pharmacokinetics
Morpholine derivatives are often well-absorbed and can be metabolized by a variety of enzymes in the body .
Result of Action
Without specific information, it’s hard to say exactly what the molecular and cellular effects of “2-(2-Chloro-6-methoxyphenyl)morpholine” are. The effects would depend on the specific biological targets and pathways it affects .
Action Environment
The action, efficacy, and stability of “2-(2-Chloro-6-methoxyphenyl)morpholine” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-14-9-4-2-3-8(12)11(9)10-7-13-5-6-15-10/h2-4,10,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMPEATUDLEJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1859887-52-7 |
Source


|
| Record name | 2-(2-chloro-6-methoxyphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)


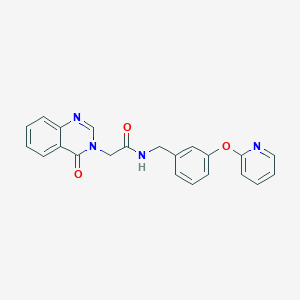

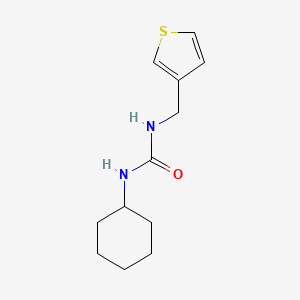
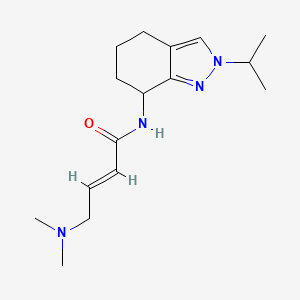
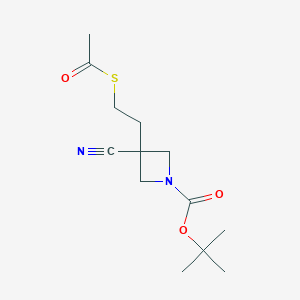

![3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid](/img/structure/B2981933.png)
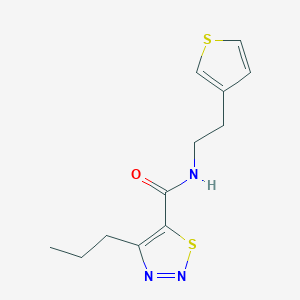
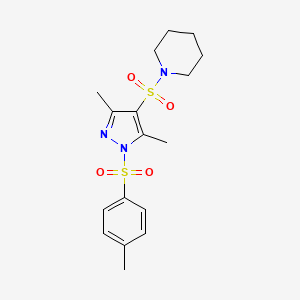
![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)
